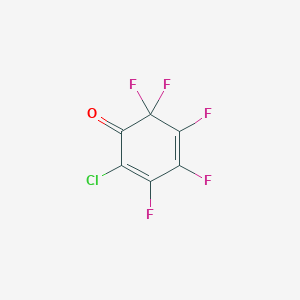silyl}methyl)dimethylsilane CAS No. 63794-51-4](/img/structure/B14501167.png)
Chloro({[(dichloroboranyl)methyl](dimethyl)silyl}methyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane typically involves the reaction of dichloroborane with a suitable silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain a product that meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boron and silicon oxides.
Reduction: Reduction reactions can lead to the formation of different organosilicon and organoboron compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield boron and silicon oxides, while substitution reactions can produce a variety of functionalized organosilicon and organoboron compounds .
Applications De Recherche Scientifique
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of new biomaterials and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism by which Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane exerts its effects involves interactions with various molecular targets. The boron and silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions are crucial for its applications in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organosilicon and organoboron compounds, such as:
- Dichlorodimethylsilane
- Chlorotrimethylsilane
- Dichloromethylsilane
Uniqueness
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only one of these elements. Its ability to form stable bonds with various elements makes it a versatile reagent in organic synthesis and materials science .
Propriétés
Numéro CAS |
63794-51-4 |
|---|---|
Formule moléculaire |
C6H16BCl3Si2 |
Poids moléculaire |
261.5 g/mol |
Nom IUPAC |
chloro-[[dichloroboranylmethyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C6H16BCl3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3 |
Clé InChI |
BMRSLHSYRCZWIY-UHFFFAOYSA-N |
SMILES canonique |
B(C[Si](C)(C)C[Si](C)(C)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
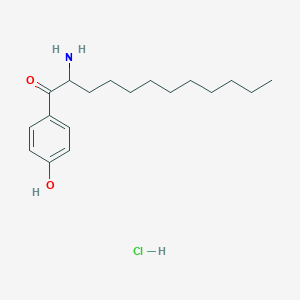
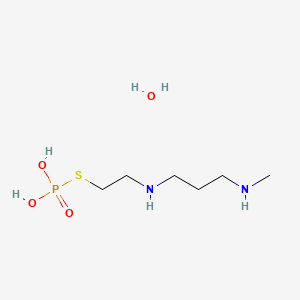

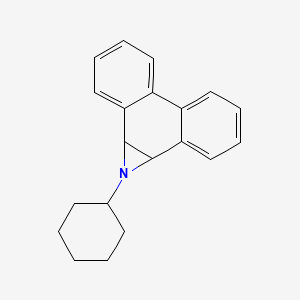
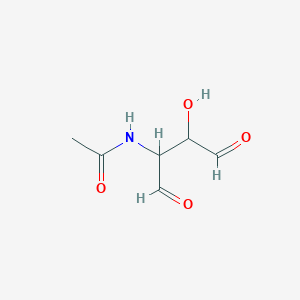
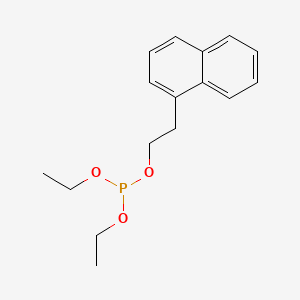
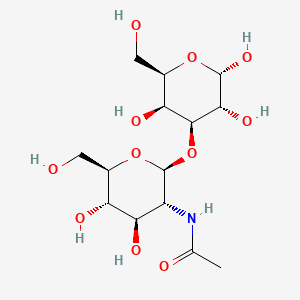
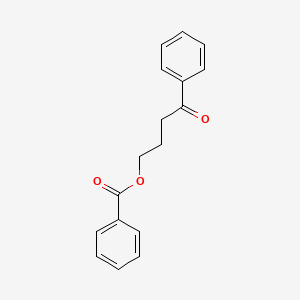
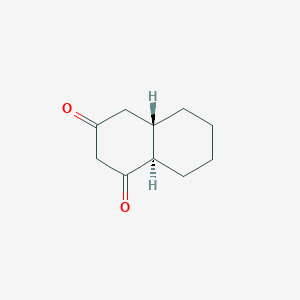
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
